molecular formula C16H17N5 B12244875 1-Phenyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-Phenyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B12244875
M. Wt: 279.34 g/mol
InChI Key: ZTHVUQKJCISSIA-UHFFFAOYSA-N
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Description

1-Phenyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a piperazine ring substituted with a phenyl group and a pyrazolo[1,5-a]pyrazine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides or phenylboronic acids in the presence of palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine stands out due to its unique combination of a piperazine ring with a pyrazolo[1,5-a]pyrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C16H17N5/c1-2-4-14(5-3-1)19-10-12-20(13-11-19)16-15-6-7-18-21(15)9-8-17-16/h1-9H,10-13H2

InChI Key

ZTHVUQKJCISSIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN4C3=CC=N4

Origin of Product

United States

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